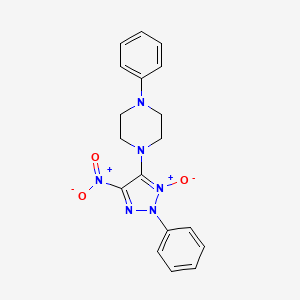![molecular formula C16H16O2S B4188642 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4188642.png)
3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde
Overview
Description
3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde, also known as MPTB-aldehyde, is a chemical compound that has gained significant attention in scientific research. This compound has a wide range of applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. By inhibiting HDACs, 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee can induce apoptosis in cancer cells and reduce inflammation. 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee can induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee can inhibit tumor growth and reduce inflammation in animal models. 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee has also been found to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee is its versatility in various fields of research. It has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee has also been found to have low toxicity and can be easily synthesized in the laboratory. However, one of the limitations of 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee. One potential direction is the development of 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee and its potential targets in cancer cells and inflammatory pathways. Further studies are also needed to determine the safety and efficacy of 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee in vivo and its potential use as a therapeutic agent.
Scientific Research Applications
3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anticancer properties and can inhibit the growth of cancer cells. 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, 3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehydee has been investigated for its potential use as an antioxidant and as a precursor for the synthesis of other organic compounds.
properties
IUPAC Name |
3-[2-(4-methylphenyl)sulfanylethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-13-5-7-16(8-6-13)19-10-9-18-15-4-2-3-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBRSPYAJPDECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4188563.png)
![N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4188568.png)
![N-(5-chloro-2-methylphenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4188578.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4188591.png)

![N-[2-(difluoromethoxy)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B4188600.png)
![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4188601.png)
![N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4188604.png)

![2-chloro-N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4188610.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-6-yl}-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B4188615.png)
![4-(acetylamino)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4188630.png)
![N-(4-chlorophenyl)-6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4188643.png)
![N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188649.png)